molecular formula C14H16N2O2S B12936123 Methyl 2-[(1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylate CAS No. 139062-36-5

Methyl 2-[(1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylate

Cat. No.: B12936123
CAS No.: 139062-36-5
M. Wt: 276.36 g/mol
InChI Key: KXYVYUDOHXGERI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1H-indol-3-yl)methyl)thiazolidine-4-carboxylate typically involves the reaction of indole derivatives with thiazolidine-4-carboxylic acid under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1H-indol-3-yl)methyl)thiazolidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-((1H-indol-3-yl)methyl)thiazolidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-((1H-indol-3-yl)methyl)thiazolidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

CAS No.

139062-36-5

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

methyl 2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C14H16N2O2S/c1-18-14(17)12-8-19-13(16-12)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7,12-13,15-16H,6,8H2,1H3

InChI Key

KXYVYUDOHXGERI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CSC(N1)CC2=CNC3=CC=CC=C32

Origin of Product

United States

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